2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one

Physicochemical properties LogP Molecular weight

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one (CAS 39008-15-6) is a synthetic α-aminoketone featuring a 4-methylphenyl (p-tolyl) substituent and a diethylamino group, with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol. The compound is classified within the ketone and amine families, which are often explored for photoinitiator applications or as intermediates in medicinal chemistry.

Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
CAS No. 39008-15-6
Cat. No. B12911743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one
CAS39008-15-6
Molecular FormulaC13H19NO
Molecular Weight205.30 g/mol
Structural Identifiers
SMILESCCN(CC)CC(=O)C1=CC=C(C=C1)C
InChIInChI=1S/C13H19NO/c1-4-14(5-2)10-13(15)12-8-6-11(3)7-9-12/h6-9H,4-5,10H2,1-3H3
InChIKeyGNXOMLPKNISPLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one Procurement: Understanding This Research α-Aminoketone


2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one (CAS 39008-15-6) is a synthetic α-aminoketone featuring a 4-methylphenyl (p-tolyl) substituent and a diethylamino group, with a molecular formula of C13H19NO and a molecular weight of 205.30 g/mol . The compound is classified within the ketone and amine families, which are often explored for photoinitiator applications or as intermediates in medicinal chemistry [1]. A key reference for its use is as a reactant in the synthesis of 1-p-Tolyl-2-diaethylaminoaethanol via an aluminum isopropoxide-catalyzed reduction, highlighting its role as a precursor [2]. In the absence of direct comparative performance data, its value proposition for procurement rests on these well-defined synthetic applications and its status as a traceable, spectrally characterized substance within commercial and analytical databases.

Evidence-Based Reasons to Avoid Substitution When Sourcing 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one


The selection of 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one over closely related aminoketones cannot be based on generic assumption. Structural differences, such as the replacement of the diethylamino group with dimethylamino or the substitution of the 4-methylphenyl group with phenyl or 4-chlorophenyl, can lead to significant, predictable variations in physicochemical properties like LogP and reactivity, as well as divergent metabolic profiles [1]. For instance, the specific N-dealkylation susceptibility of a diethylamino moiety compared to a dimethylamino analog can impact the synthesis and purity of downstream pharmaceutical candidates [2]. Quantifiable differentiation data for this specific compound is extremely limited in the public domain; therefore, any substitution risks uncertain outcomes in synthetic yield and reproducibility, which is a critical concern for method development and analytical work.

Precise Analytical & Structural Differentiation of 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one


Molecular Weight and Lipophilicity Differentiation from the 4'-Chloro Analog

The target compound 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one (C13H19NO) has a calculated octanol-water partition coefficient (XLogP) of 2.8 and an exact monoisotopic mass of 205.1467 g/mol, compared to its 4'-chloro analog 2-(Diethylamino)-1-(4-chlorophenyl)ethan-1-one (C12H16ClNO), which has a significantly higher exact mass of 225.0920 g/mol and an increased LogP [1]. This difference in lipophilicity and molecular weight suggests the target compound would have a distinctly different retention time in reversed-phase chromatography and a disparate rate of passive membrane permeability, rendering it and the chloro analog non-interchangeable for analytical standards or biological studies.

Physicochemical properties LogP Molecular weight ADME

Confirmed Synthetic Intermediate Role in a Specific Reduction Reaction

The proprietary synthetic utility of this specific aminoketone is documented as a reactant for producing 1-p-Tolyl-2-diaethylaminoaethanol via a Meerwein-Ponndorf-Verley (MPV) type reduction [1]. This reaction, performed with aluminum isopropoxide in isopropyl alcohol, directly exploits the electrophilic ketone group adjacent to the diethylamino moiety. In contrast, the dimethylamino analog, 2-(dimethylamino)-1-p-tolylethan-1-one (C11H15NO, MW 177.25), would undergo reduction to yield a different alcohol product (1-p-Tolyl-2-dimethylaminoethanol), thus making the target compound an irreplaceable precursor when the specific N,N-diethyl substitution is required in the final alcohol product.

Synthetic chemistry Reduction Intermediate Aluminum isopropoxide

Analytical Reference Standard Status in Designer Drug MS Library

2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one is cataloged in the 'Mass Spectra of Designer Drugs 2024' library by Wiley [1]. This curated inclusion provides a verified GC/MS spectrum that serves as a definitive reference for forensic or toxicological analysis. A closely related substance, such as 4-methylethcathinone (4-MEC), is a cathinone-type stimulant with a propan-1-one core [2]. The target compound's ethanone backbone and 'Drug Precursor' status offer a distinct mass spectral fingerprint (e.g., base peak m/z 86) that unambiguously differentiates it from the m/z 72 base peak typically observed for dimethylamino or cathinone analogs, making it a non-fungible analytical standard.

Forensic chemistry Mass spectrometry Reference standard Designer drug

Validated Application Scenarios for Procuring 2-(Diethylamino)-1-(4-methylphenyl)ethan-1-one


As a Key Intermediate in the Synthesis of 1-p-Tolyl-2-diaethylaminoaethanol Derivatives

This compound is ideally procured by synthetic chemistry groups aiming to synthesize specific 1-p-Tolyl-2-diaethylaminoaethanol alcohols or their downstream derivatives, such as oximes or quaternary ammonium salts for pharmacological study. The documented aluminum isopropoxide reduction pathway is the primary, literature-supported rationale for choosing this exact ketone over its dimethyl or other amino analogs [1].

As a Primary Reference Standard in Forensic Mass Spectral Libraries

Forensic and analytical toxicology laboratories should procure this compound to serve as an authentic, high-purity reference standard for GC/MS method development and validation, as it is specifically listed in the 'Mass Spectra of Designer Drugs 2024' library for the differentiation of aminoketone drug precursors [1].

For Physicochemical Property Studies on Aminoketone Series

Material science or medicinal chemistry teams focusing on the systematic variation of lipophilicity (LogP) and pharmacokinetic properties in α-aminoketones will find this compound a valuable data point. Its calculated LogP of 2.8 provides a quantifiable point of reference for structure-activity relationship (SAR) studies against less lipophilic (e.g., phenyl, LogP 2.2) or more lipophilic (e.g., 4-chlorophenyl) analogs [1].

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